molecular formula C15H18N2O5S B2662553 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428372-95-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2662553
CAS No.: 1428372-95-5
M. Wt: 338.38
InChI Key: OQYIHIPTXKYKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a benzodioxole moiety linked to an azetidine carboxamide core with a cyclopropylsulfonyl substituent. The 1,3-benzodioxole (benzodioxol) scaffold is a privileged structure in medicinal chemistry, known to contribute to significant biological activity in various compound classes . Research into benzodioxol-containing compounds has shown promise in several therapeutic areas, including as inhibitors of metabolic enzymes like alpha-amylase for investigating diabetes management . The structural components of this molecule, including the sulfonyl group and the rigid azetidine ring, suggest potential for diverse research applications, particularly in the exploration of enzyme inhibition and receptor modulation. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c18-15(11-7-17(8-11)23(19,20)12-2-3-12)16-6-10-1-4-13-14(5-10)22-9-21-13/h1,4-5,11-12H,2-3,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYIHIPTXKYKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 373.42 g/mol
  • CAS Number: 1795212-89-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.30Induction of apoptosis via ROS generation
CAMA-10.16Inhibition of cell cycle progression
HCC19540.51Modulation of signaling pathways

The compound demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Insecticidal Activity

Beyond its anticancer properties, this compound has been investigated for its insect growth regulatory (IGR) capabilities. It has been shown to disrupt normal physiological processes in insects by inhibiting chitinase enzymes crucial for cuticle degradation during molting.

Insect SpeciesKi (µM)Effect
Ostrinia furnacalis0.8Disruption of growth and molting
Plutella xylostella2.3Significant reduction in survival rates

The compound exhibited superior activity compared to existing IGRs, indicating a promising avenue for sustainable pest management strategies .

Case Studies

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was linked to oxidative stress and subsequent apoptosis induction .
  • Insect Growth Regulation : A series of experiments conducted on Ostrinia furnacalis demonstrated that the compound effectively inhibits chitinase activity, leading to impaired growth and development in treated populations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with structurally related molecules from the provided evidence:

Compound Core Structure Key Substituents Synthetic Complexity Potential Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (Target) Azetidine-carboxamide Benzodioxole, cyclopropylsulfonyl High Enzyme inhibition, CNS-targeted therapies
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Benzamide Benzodioxole, phenyl Moderate Antimicrobial, anti-inflammatory
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, N,O-bidentate directing group Low Metal-catalyzed C–H functionalization
1,5-Diarylpyrazole carboxamides Pyrazole-carboxamide Diaryl groups, hydroxylamine Moderate Anticancer, kinase inhibition
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives Thiazolidinedione-benzamide hybrid Thiazolidinedione, phenyl High Antidiabetic, PPAR-γ agonism

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